molecular formula C6H10Cl2N2O4 B14000511 2-chloroethyl N-(2-chloroethoxycarbonylamino)carbamate CAS No. 89580-96-1

2-chloroethyl N-(2-chloroethoxycarbonylamino)carbamate

Cat. No.: B14000511
CAS No.: 89580-96-1
M. Wt: 245.06 g/mol
InChI Key: DPKLTSJMEJRRLO-UHFFFAOYSA-N
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Description

2-chloroethyl N-(2-chloroethoxycarbonylamino)carbamate is a chemical compound with the molecular formula C_5H_9Cl_2NO_3. It is known for its applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by the presence of chloroethyl and carbamate functional groups, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloroethyl N-(2-chloroethoxycarbonylamino)carbamate typically involves the reaction of 2-chloroethyl isocyanate with 2-chloroethanol in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The reaction can be represented as follows:

2-chloroethyl isocyanate+2-chloroethanol2-chloroethyl N-(2-chloroethoxycarbonylamino)carbamate\text{2-chloroethyl isocyanate} + \text{2-chloroethanol} \rightarrow \text{this compound} 2-chloroethyl isocyanate+2-chloroethanol→2-chloroethyl N-(2-chloroethoxycarbonylamino)carbamate

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale reactors and optimized reaction conditions to maximize yield and purity. The process may include steps such as distillation, crystallization, and purification to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-chloroethyl N-(2-chloroethoxycarbonylamino)carbamate undergoes various chemical reactions, including:

    Substitution Reactions: The chloroethyl groups can be substituted by nucleophiles such as amines or thiols.

    Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carbon dioxide.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. The reactions are typically carried out in polar solvents such as water or alcohols.

    Hydrolysis: Acidic or basic conditions are used, with reagents such as hydrochloric acid or sodium hydroxide.

    Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.

Major Products Formed

    Substitution Reactions: The major products are substituted carbamates.

    Hydrolysis: The major products are the corresponding amine and carbon dioxide.

    Oxidation and Reduction: The products depend on the specific reagents and conditions used.

Scientific Research Applications

2-chloroethyl N-(2-chloroethoxycarbonylamino)carbamate has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: The compound is used in studies related to enzyme inhibition and protein modification.

    Industry: The compound is used in the production of polymers, coatings, and other materials.

Mechanism of Action

The mechanism of action of 2-chloroethyl N-(2-chloroethoxycarbonylamino)carbamate involves its interaction with specific molecular targets, such as enzymes or proteins. The chloroethyl groups can form covalent bonds with nucleophilic sites on the target molecules, leading to inhibition or modification of their activity. The carbamate group can also undergo hydrolysis, releasing active intermediates that exert their effects on the target pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-chloroethyl N-(2-ethylphenyl)carbamate
  • 2-chloroethyl N-(2,6-diethylphenyl)carbamate
  • 2-chloroethyl N-(2-chlorophenyl)carbamate

Uniqueness

2-chloroethyl N-(2-chloroethoxycarbonylamino)carbamate is unique due to the presence of both chloroethyl and carbamate functional groups, which confer distinct chemical properties and reactivity. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it valuable for specific applications in research and industry.

Properties

CAS No.

89580-96-1

Molecular Formula

C6H10Cl2N2O4

Molecular Weight

245.06 g/mol

IUPAC Name

2-chloroethyl N-(2-chloroethoxycarbonylamino)carbamate

InChI

InChI=1S/C6H10Cl2N2O4/c7-1-3-13-5(11)9-10-6(12)14-4-2-8/h1-4H2,(H,9,11)(H,10,12)

InChI Key

DPKLTSJMEJRRLO-UHFFFAOYSA-N

Canonical SMILES

C(CCl)OC(=O)NNC(=O)OCCCl

Origin of Product

United States

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